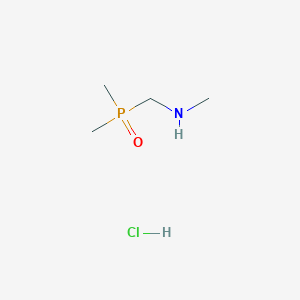

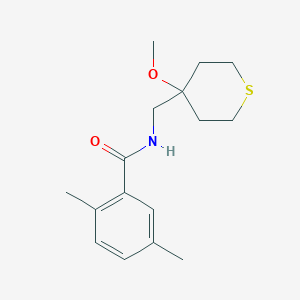

![molecular formula C14H14N2O2S B2526375 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone CAS No. 1795410-08-0](/img/structure/B2526375.png)

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone, also known as BTA-CMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Properties

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone: derivatives have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, assessing their cytotoxicity and potential inhibition of tumor growth. These compounds could serve as leads for developing novel chemotherapeutic drugs .

Antimicrobial Activity

The benzothiazole scaffold is known for its antimicrobial properties. By incorporating this moiety into the azetidinyl framework, scientists have synthesized compounds with potent antibacterial and antifungal effects. These derivatives may find applications in treating infectious diseases .

Anti-Inflammatory Agents

Certain derivatives of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone exhibit anti-inflammatory activity. These molecules could be valuable in managing inflammatory conditions, such as arthritis or autoimmune disorders .

Antiviral Potential

The thiazole moiety has been associated with antiviral activity. Researchers have explored the effects of these compounds against viral infections, including HIV and other RNA viruses. The combination of benzothiazole and azetidinyl groups may enhance antiviral efficacy .

Neuroprotective Applications

Functionalized quinolines, often found in the core structure of natural products, have neuroprotective properties. By incorporating the benzothiazole and azetidinyl moieties, scientists aim to develop compounds that protect neurons and potentially combat neurodegenerative diseases .

Drug Hybridization Strategies

Combining pharmacophores in a single molecule is a common strategy for drug development. Researchers have explored hybridization of benzothiazole and quinoline motifs within (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(cyclopropyl)methanone derivatives. These hybrid compounds may offer improved bioactivity and therapeutic effects .

Mechanism of Action

Target of Action

The compound contains a benzo[d]thiazole moiety, which is a common structural motif in many pharmaceuticals and biologically active compounds . These compounds often exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Without specific information on this compound, it’s difficult to predict its exact mode of action. Compounds containing a benzo[d]thiazole moiety often interact with biological targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and dipole-dipole interactions .

Biochemical Pathways

Many benzo[d]thiazole derivatives are known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)16-7-10(8-16)18-14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDGCDRCAPPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

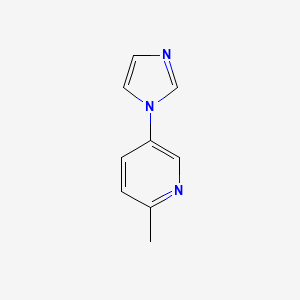

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)

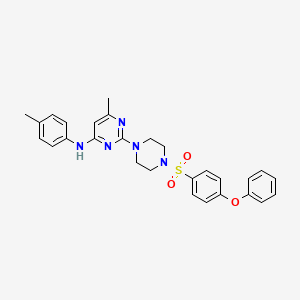

![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)

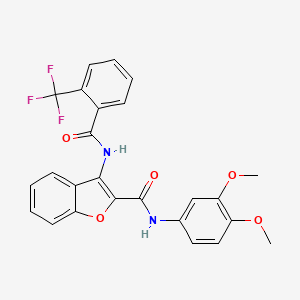

![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)

![2-(4-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2526304.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2526308.png)

![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)